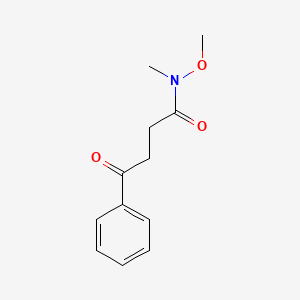
N-methoxy-N-methyl-4-oxo-4-phenylbutanamide
Cat. No. B1251664
M. Wt: 221.25 g/mol
InChI Key: RENFFXUYQBPQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08318782B2
Procedure details


3-Benzoylpropionic acid (3.56 g, 20.0 mmol) was dissolved in dichloromethane (50 mL), to the solution was added triethylamine (2.22 g, 22.0 mmol) and trimethylacetyl chloride (2.41 g, 20.0 mmol) at 0° C., and the mixture was stirred at room temperature for 60 hours. Subsequently, to the reaction mixture was successively added triethylamine (4.04 g, 40.0 mmol) and N,O-dimethylhydroxylamine (1.95 g, 20.0 mmol), and the mixture was further stirred at room temperature for 5 hours. To the reaction mixture was added water and 1 mol/L hydrochloric acid, and the mixture was extracted with chloroform. The organic layer was washed with aqueous sodium hydrogencarbonate and water and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography (chloroform/methanol=50/1→40/1) to give 3-(N-methoxy-N-methylcarbamoyl)-propiophenone (1.53 g, 35%).








Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:9][CH2:10][C:11]([OH:13])=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.CC(C)(C)C(Cl)=O.[CH3:28][NH:29][O:30][CH3:31].Cl>ClCCl.O>[CH3:31][O:30][N:29]([CH3:28])[C:11]([CH2:10][CH2:9][C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:8])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
2.22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2.41 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
4.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
1.95 g
|
|
Type
|
reactant
|
|
Smiles
|
CNOC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 60 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred at room temperature for 5 hours
|
|
Duration
|
5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with aqueous sodium hydrogencarbonate and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by column chromatography (chloroform/methanol=50/1→40/1)
|
Outcomes


Product
Details
Reaction Time |
60 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(=O)CCC(=O)C1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.53 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
